molecular formula C12H16ClN B13529458 4-(2-Chloro-3-methylphenyl)piperidine

4-(2-Chloro-3-methylphenyl)piperidine

Cat. No.: B13529458
M. Wt: 209.71 g/mol
InChI Key: FCPSEDLMZLWSCX-UHFFFAOYSA-N
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Description

4-(2-Chloro-3-methylphenyl)piperidine is an organic compound with the molecular formula C12H16ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chlorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-3-methylphenyl)piperidine typically involves the reaction of 2-chloro-3-methylbenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-3-methylphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its pharmacological properties.

    Substitution: The chlorinated methylphenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(2-Chloro-3-methylphenyl)piperidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.

    Industry: The compound may be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-3-methylphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloro-3-methylphenyl)piperazine: Similar in structure but contains a piperazine ring instead of a piperidine ring.

    2-Chloro-3-methylphenylpiperidine: A positional isomer with the chlorine and methyl groups in different positions on the phenyl ring.

    4-(2-Chloro-3-methylphenyl)morpholine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

4-(2-Chloro-3-methylphenyl)piperidine is unique due to its specific substitution pattern and the presence of both a chlorinated methylphenyl group and a piperidine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

4-(2-chloro-3-methylphenyl)piperidine

InChI

InChI=1S/C12H16ClN/c1-9-3-2-4-11(12(9)13)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3

InChI Key

FCPSEDLMZLWSCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CCNCC2)Cl

Origin of Product

United States

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